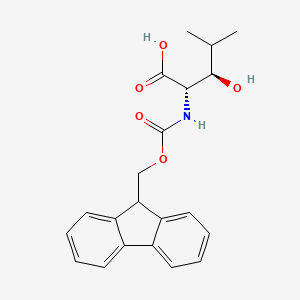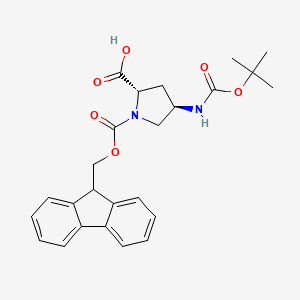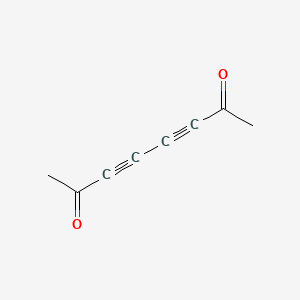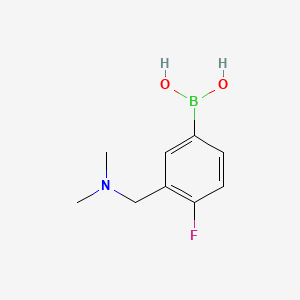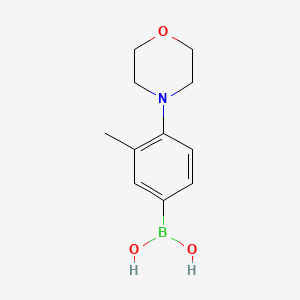
3-Methyl-4-morpholinophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-morpholinophenylboronic Acid is a chemical compound with the molecular formula C11H16BNO3 . It has an average mass of 221.061 Da and a monoisotopic mass of 221.122330 Da . This compound is used for experimental and research purposes .
Synthesis Analysis
The synthesis of borinic acids, which include 3-Methyl-4-morpholinophenylboronic Acid, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A recent paper discusses the advances in the synthesis of diarylborinic acids and their four-coordinated analogs .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-morpholinophenylboronic Acid consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be represented by the SMILES string OB(O)c1ccc(c(c1)C)N2CCOCC2 .Chemical Reactions Analysis
Boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science Applications
Synthesis of Benzoxaborole Derivatives : A study detailed the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This process highlights the utility of morpholine and boronic acid derivatives in synthesizing complex molecules with potential applications in material science and as intermediates in organic synthesis (Sporzyński et al., 2005).
Development of Photocatalytic Materials : The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride showcases the incorporation of morpholine units to improve dye aggregation tendency, underlining its significance in developing materials for biomedical and photocatalytic applications (Tiravia et al., 2022).
Biomedical Research Applications
Antifungal Drug Development : Research into the mutagenic effects and predicted carcinogenicity of a morpholine derivative aimed at antifungal drug development illustrates the role of morpholine derivatives in creating safer therapeutic agents (Bushuieva et al., 2022).
Prodrug Synthesis for Topical Delivery : The synthesis and evaluation of novel morpholinyl prodrugs of naproxen for topical drug delivery demonstrate the application of morpholine derivatives in enhancing the solubility and permeability of pharmaceuticals, potentially leading to more effective treatments (Rautio et al., 2000).
Antimicrobial Activity : Studies on morpholine-containing 2-R-phenyliminothiazole derivatives reveal their significant antimicrobial activity, highlighting the potential of morpholine derivatives in the development of new antimicrobial agents (Yeromina et al., 2019).
Zukünftige Richtungen
The future research of boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, is likely to focus on the development of new photosensitizers with enhanced tumor selectivity, thereby improving the effectiveness of photodynamic therapy . Additionally, new applications of boronic acids in medical devices and other fields are expected .
Eigenschaften
IUPAC Name |
(3-methyl-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHCTVLDYDVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-morpholinophenylboronic acid | |
CAS RN |
1426245-63-7 |
Source


|
| Record name | 3-Methyl-4-morpholinophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

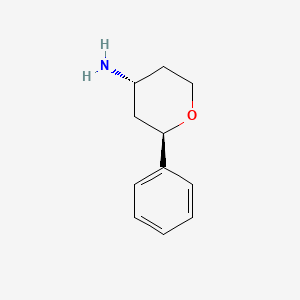


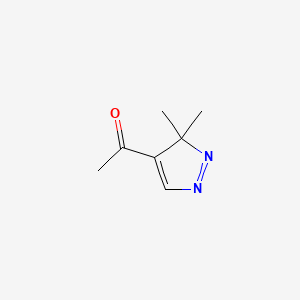
![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
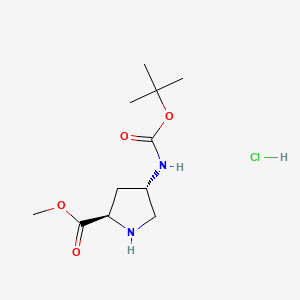

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)
